n-(3-Bromo-4-hydroxyphenyl)acetamide
Overview
Description
N-(3-Bromo-4-hydroxyphenyl)acetamide: is an organic compound with the molecular formula C8H8BrNO2. It is characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 4-hydroxyacetanilide: One common method involves the bromination of 4-hydroxyacetanilide using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.
Acetylation of 3-bromo-4-hydroxyaniline: Another method involves the acetylation of 3-bromo-4-hydroxyaniline using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production methods for N-(3-Bromo-4-hydroxyphenyl)acetamide typically involve large-scale bromination and acetylation reactions using automated reactors and continuous flow systems to ensure consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Bromo-4-hydroxyphenyl)acetamide can undergo oxidation reactions, particularly at the hydroxyl group, to form quinone derivatives.
Reduction: The compound can be reduced at the bromine atom to form the corresponding hydroxyphenylacetamide.
Substitution: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxyphenylacetamide.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-Bromo-4-hydroxyphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of brominated phenols on enzyme activity and cellular processes. It is also investigated for its potential antimicrobial and antifungal properties .
Medicine: this compound is explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of N-(3-Bromo-4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(4-Bromo-2-hydroxyphenyl)acetamide: This compound differs in the position of the bromine and hydroxyl groups on the phenyl ring, which can lead to different chemical reactivity and biological activity.
N-(3-Chloro-4-hydroxyphenyl)acetamide:
N-(3-Bromo-4-methylphenyl)acetamide: The presence of a methyl group instead of a hydroxyl group can significantly alter the compound’s chemical behavior and its interactions with biological targets.
Uniqueness: N-(3-Bromo-4-hydroxyphenyl)acetamide is unique due to the specific combination of bromine and hydroxyl groups on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-(3-Bromo-4-hydroxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications based on recent research findings.
- Chemical Formula : C₈H₈BrNO₂
- Molecular Weight : 230.059 g/mol
- CAS Number : 6329-78-8
This compound exhibits its biological activity primarily through interactions with specific molecular targets, including enzymes and receptors. The presence of the bromine atom and hydroxyl group is crucial for its binding affinity and subsequent modulation of enzyme activities. This compound can undergo various chemical transformations, such as oxidation at the hydroxyl group, leading to the formation of reactive quinone derivatives that may enhance its biological efficacy .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of this compound against various bacterial and fungal strains. The compound has shown promising results in inhibiting the growth of:
-
Bacteria :
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
-
Fungi :
- Candida albicans
- Fusarium oxysporum
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against selected microbial strains:
Microbial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 |
Escherichia coli | 2.33 |
Bacillus subtilis | 4.69 |
Candida albicans | 16.69 |
Fusarium oxysporum | 56.74 |
These findings suggest that this compound possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent .
Antioxidant Activity
The compound's antioxidant properties have also been investigated, revealing its ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is particularly relevant in the context of diseases characterized by oxidative damage, such as cancer and neurodegenerative disorders .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study assessed the effectiveness of this compound against various pathogens, demonstrating its potential as a lead compound for developing new antibiotics .
- Mechanistic Studies : Investigations into the mechanism revealed that the compound inhibits bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA), a critical component in bacterial metabolism.
- Comparative Analysis : Comparative studies with similar compounds, such as N-(4-Bromo-2-hydroxyphenyl)acetamide, indicated that variations in substituents on the phenyl ring significantly influence biological activity, highlighting the importance of structural modifications in drug design.
Properties
IUPAC Name |
N-(3-bromo-4-hydroxyphenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5(11)10-6-2-3-8(12)7(9)4-6/h2-4,12H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUMPSIXWJTNQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40279839 | |
Record name | n-(3-bromo-4-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40279839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6329-78-8 | |
Record name | NSC14286 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14286 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(3-bromo-4-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40279839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.